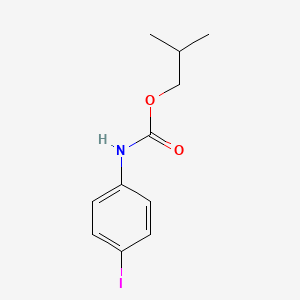

![molecular formula C9H14O B2419165 2-Acetilspiro[3.3]heptano CAS No. 1447733-26-7](/img/structure/B2419165.png)

2-Acetilspiro[3.3]heptano

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 2-azaspiro[3.3]heptane-derived amino acids was performed. Both four-membered rings in the spirocyclic scaffold were constructed by subsequent ring closure of corresponding 1,3-bis-electrophiles at 1,1-C or 1,1-N-bis-nucleophiles . This methodology afforded the preparation of enantiomerically and diastereomerically pure 1-substituted 2-azaspiro[3.3]heptanes .Molecular Structure Analysis

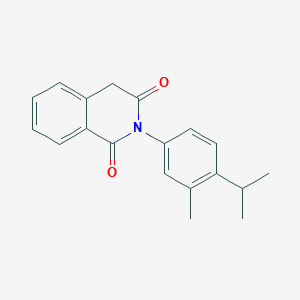

The molecular structure of 2-Acetylspiro[3.3]heptane consists of a spiro center composed of an alkane and a cyclopropane ring that share a single carbon atom.Chemical Reactions Analysis

The interaction of 2-acetylspiro[3.3]heptane with dialkyl phosphites has been studied . The reaction of 2-acetylspiro[3.3]heptane with dialkyl phosphites was also reported .Aplicaciones Científicas De Investigación

- 2-Acetilspiro[3.3]heptano sirve como un bloque de construcción versátil en la síntesis orgánica. Los investigadores han explorado su reactividad con fosfitos de dialquilo, lo que lleva a la formación de fosfonatos . Estas reacciones pueden ser útiles para crear nuevos compuestos funcionalizados.

- En el contexto de DELT, this compound se ha incorporado a moléculas estructuralmente complejas mediante la sensibilización de la transferencia de energía de cicloadición [2+2]. Este enfoque expande la diversidad química de las bibliotecas codificadas por ADN, lo que potencialmente mejora los esfuerzos de descubrimiento de fármacos .

- Se han sintetizado copolímeros hiperramificados que contienen this compound como núcleo. Estos polímeros exhiben estructuras tridimensionales únicas, con ramas de fluoreno-alt-carbazol. Estos materiales podrían encontrar aplicaciones en optoelectrónica, incluidos los dispositivos emisores de luz .

Síntesis orgánica y reacciones químicas

Tecnología de biblioteca codificada por ADN (DELT)

Química de polímeros

Mecanismo De Acción

Target of Action

The primary targets of 2-Acetylspiro[3It has been used in the synthesis of sterically constrained amino acids , suggesting that it may interact with biological targets associated with these molecules.

Mode of Action

The specific mode of action of 2-Acetylspiro[3It has been shown to react with dialkyl phosphites . This suggests that it may interact with its targets through chemical reactions, leading to changes in the structure and function of the target molecules.

Biochemical Pathways

The exact biochemical pathways affected by 2-Acetylspiro[3Its use in the synthesis of sterically constrained amino acids suggests that it may influence pathways associated with these molecules, potentially affecting protein synthesis and function.

Result of Action

The molecular and cellular effects of 2-Acetylspiro[3Its use in the synthesis of sterically constrained amino acids suggests that it may influence the structure and function of proteins, potentially leading to changes in cellular processes.

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

. This suggests that it may interact with various enzymes, proteins, and other biomolecules in unique ways.

Molecular Mechanism

. This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Propiedades

IUPAC Name |

1-spiro[3.3]heptan-2-ylethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O/c1-7(10)8-5-9(6-8)3-2-4-9/h8H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUKOGCNYFGIBDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CC2(C1)CCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1447733-26-7 |

Source

|

| Record name | 1-{spiro[3.3]heptan-2-yl}ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

acetic acid](/img/structure/B2419083.png)

![1-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(thiophen-2-yl)urea](/img/structure/B2419088.png)

![N-(4-bromo-2-methylphenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2419092.png)

![1,1-Bis(4-fluorophenyl)-2-[(4-methylbenzyl)amino]-1-ethanol](/img/structure/B2419094.png)

![N-(2,6-difluorophenyl)-2-(3-isopropylureido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2419096.png)

![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2419097.png)

![4-fluorobenzyl 4-methyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl sulfide](/img/structure/B2419101.png)